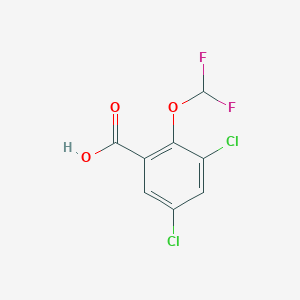

3,5-dichloro-2-(difluoromethoxy)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

While the specific compound 3,5-dichloro-2-(difluoromethoxy)benzoic acid is not directly mentioned in the provided papers, we can infer some information based on related compounds. The compound is a halogenated benzoic acid derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural diversity and reactivity.

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and the introduction of halogen and other functional groups into the benzoic acid core. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid involved a three-step process starting from methyl 2,3,4,5-tetrafluorobenzoate . This suggests that the synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid could also involve multiple steps, likely starting from a simpler benzoic acid derivative and introducing the difluoromethoxy and chloro groups through halogenation and etherification reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms and other substituents on the aromatic ring. These substituents can significantly influence the electronic properties of the molecule. For instance, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid were described, highlighting the impact of the substituents on the overall molecular conformation . Similarly, the molecular structure of 3,5-dichloro-2-(difluoromethoxy)benzoic acid would be expected to show the influence of the electron-withdrawing chloro and difluoromethoxy groups on the aromatic ring.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can be quite varied, depending on the nature and position of the substituents. The presence of electron-withdrawing groups such as chloro and difluoromethoxy would likely make the carboxylic acid group more reactive towards nucleophilic substitution reactions. Additionally, the halogen atoms might be susceptible to further substitution reactions, potentially allowing for the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. For example, the presence of halogen atoms typically increases the acidity of the carboxylic acid group and can affect the compound's melting and boiling points. The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were studied, indicating that the coordinated benzoate ligands can serve as efficient light-harvesting chromophores . This suggests that the photophysical properties of 3,5-dichloro-2-(difluoromethoxy)benzoic acid could also be of interest, particularly if used as a ligand in coordination complexes.

Aplicaciones Científicas De Investigación

Development of Novel Fluorescence Probes

One significant application of related chemical structures involves the development of novel fluorescence probes for detecting reactive oxygen species (ROS). Researchers designed and synthesized compounds to selectively detect highly reactive oxygen species such as hydroxyl radicals and peroxidase intermediates. These probes, due to their selective reactivity, offer tools for studying the roles of ROS in biological and chemical applications, thus indirectly highlighting the potential use of similar chemical structures in creating sensitive diagnostic tools (Ken-ichi Setsukinai et al., 2003).

Advancement in Material Science

In material science, derivatives of benzoic acid, including structures similar to 3,5-dichloro-2-(difluoromethoxy)benzoic acid, have been utilized in the fixation of multilayered structures and the development of liquid-crystalline complexes. These materials exhibit unique phases and are photopolymerized to maintain their structural integrity, indicating the role of such compounds in enhancing the design and functionality of advanced materials (K. Kishikawa et al., 2008).

Chemical Synthesis and Catalysis

The compound has been referenced in the context of complex chemical syntheses and catalysis, demonstrating its utility in creating intricate molecular structures. For instance, its derivatives have been used in the cyclopolymerization of diynes, leading to the formation of block and tristar copolymers. This application underlines the compound's versatility in polymer chemistry and its potential in crafting novel polymeric materials (Martin G. Mayershofer et al., 2006).

Environmental and Analytical Applications

Related compounds have been applied in environmental science, specifically in the degradation of organic pollutants. For example, the electrochemical degradation of chlorophenoxyacetic acid, leveraging the chemical reactivity of similar compounds, illustrates potential environmental remediation applications. This research highlights how derivatives of 3,5-dichloro-2-(difluoromethoxy)benzoic acid could be instrumental in developing new methods for purifying water and degrading toxic substances (Birame Boye et al., 2003).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3,5-dichloro-2-(difluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFYTVSXNGKBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-2-(difluoromethoxy)benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2527570.png)

![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2527577.png)

![2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2527578.png)

![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)

![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)